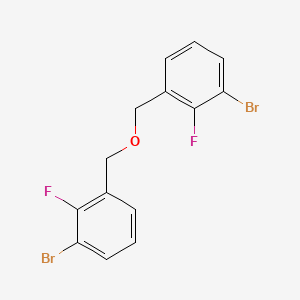
Bis-(3-bromo-2-fluorobenzyl)ether
Descripción general
Descripción
Bis-(3-bromo-2-fluorobenzyl)ether: is an organic compound with the molecular formula C14H10Br2F2O and a molecular weight of 392.03 g/mol It is characterized by the presence of two benzyl groups, each substituted with bromine and fluorine atoms, connected by an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis-(3-bromo-2-fluorobenzyl)ether typically involves the reaction of 3-bromo-2-fluorobenzyl alcohol with a suitable etherifying agent under controlled conditions. One common method is the Williamson ether synthesis, where the alcohol reacts with an alkyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact while maximizing efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Bis-(3-bromo-2-fluorobenzyl)ether can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols or hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted ethers, amines, or thioethers.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry: Bis-(3-bromo-2-fluorobenzyl)ether is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in the development of new materials and catalysts.
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated benzyl ethers on biological systems. It may also serve as a building block for the synthesis of potential pharmaceutical agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and stability make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of Bis-(3-bromo-2-fluorobenzyl)ether depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through nucleophilic substitution, oxidation, or reduction. The molecular targets and pathways involved would vary based on the reaction conditions and the nature of the reagents used.
Comparación Con Compuestos Similares
- Bis-(3-bromo-2-chlorobenzyl)ether
- Bis-(3-bromo-2-methylbenzyl)ether
- Bis-(3-bromo-2-nitrobenzyl)ether
Comparison: Compared to these similar compounds, Bis-(3-bromo-2-fluorobenzyl)ether is unique due to the presence of fluorine atoms, which can significantly influence its reactivity and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to participate in hydrogen bonding, making it distinct in its applications and behavior.
Propiedades
IUPAC Name |
1-bromo-3-[(3-bromo-2-fluorophenyl)methoxymethyl]-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2F2O/c15-11-5-1-3-9(13(11)17)7-19-8-10-4-2-6-12(16)14(10)18/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJOIWZSQQFYHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)COCC2=C(C(=CC=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1388447.png)
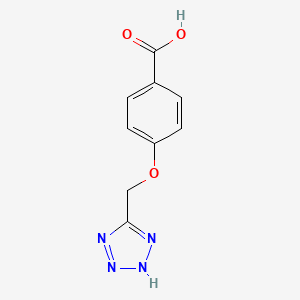

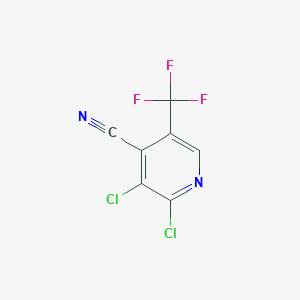


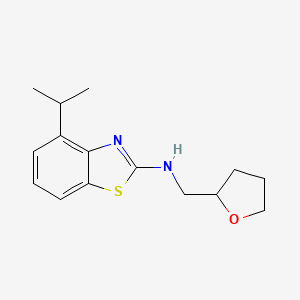
![N-[3-(1H-imidazol-1-yl)propyl]-5,7-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1388459.png)
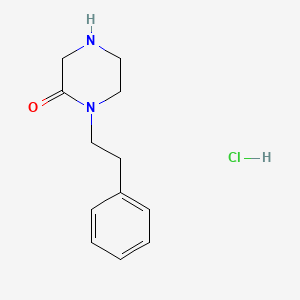
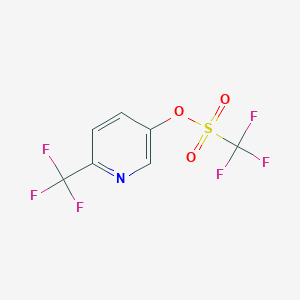
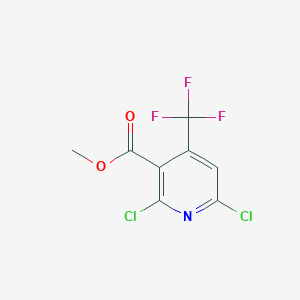
![N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine](/img/structure/B1388468.png)
![4-[(Diethylcarbamoyl)oxy]benzoic acid](/img/structure/B1388469.png)
